molecular formula C7H11N3 B1420866 1-(Pyrrolidin-3-YL)-1H-pyrazole CAS No. 1196156-80-5

1-(Pyrrolidin-3-YL)-1H-pyrazole

Cat. No. B1420866
M. Wt: 137.18 g/mol
InChI Key: ZUZKWDPTWJFIPQ-UHFFFAOYSA-N
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Description

“1-(Pyrrolidin-3-YL)-1H-pyrazole” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . In the laboratory, pyrrolidine is usually synthesized by treating 4-chlorobutan-1-amine with a strong base .


Molecular Structure Analysis

The molecular structure of “1-(Pyrrolidin-3-YL)-1H-pyrazole” is characterized by a pyrrolidine ring . This five-membered ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Pyrrolidine in Drug Discovery

  • Application Summary : Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this scaffold is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
  • Methods of Application : The review discusses the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
  • Results or Outcomes : The review highlights how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

1-pyrrolidin-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-3-9-10(5-1)7-2-4-8-6-7/h1,3,5,7-8H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZKWDPTWJFIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidin-3-YL)-1H-pyrazole

CAS RN

1196156-80-5
Record name 1-(pyrrolidin-3-yl)-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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